2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate are also unknown .
Result of Action
Some compounds with similar structures have shown antifungal activity , suggesting that this compound may also have potential antimicrobial properties.
Biochemical Analysis
Biochemical Properties
The compound interacts with monoamine oxidase enzymes (MAO A and MAO B), which are responsible for the metabolism of different biogenic amines along with some neurotransmitters . The interactions of 2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide with these enzymes have been investigated in vitro .
Cellular Effects
The compound’s effects on cells are primarily related to its interactions with monoamine oxidase enzymes. These enzymes are present in the outer mitochondrial membrane and are responsible for the metabolism of different biogenic amines along with some neurotransmitters . By interacting with these enzymes, this compound can influence cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with monoamine oxidase enzymes. The compound has been found to inhibit these enzymes, thereby enhancing the concentration of monoaminergic transmitters .
Biological Activity
The compound 2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a benzothiazine core, which is often associated with various biological activities.
Antimicrobial Activity
Research has shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate effective antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against a range of microorganisms .
Anticancer Activity
Benzothiazine derivatives have been investigated for their anticancer potential. A study highlighted the ability of certain benzothiazine compounds to induce apoptosis in cancer cell lines. The mechanism is thought to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased apoptosis .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress in vitro. The antioxidant activity is often attributed to the presence of multiple functional groups that can donate electrons .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives found that modifications at specific positions significantly enhanced their antimicrobial activity. The compound exhibited an IC50 value of 0.29 µM against Escherichia coli, indicating potent antibacterial properties .
Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells after treatment with concentrations above 10 µM .
Data Tables
Properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-15-9-5-3-7-12(15)18-19(28(23,24)25)17(14(11-21)20(22)27-18)13-8-4-6-10-16(13)26-2/h3-10,17H,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBJQHMKCLDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.